molecular formula C13H7BrN2O3 B14013113 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one CAS No. 91821-77-1

2-Amino-3-bromo-7-nitro-9H-fluoren-9-one

Cat. No.: B14013113
CAS No.: 91821-77-1
M. Wt: 319.11 g/mol
InChI Key: UEXJMEVCJGZXLC-UHFFFAOYSA-N
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Description

2-amino-3-bromo-7-nitro-fluoren-9-one is an organic compound with the molecular formula C13H7BrN2O3 It is a derivative of fluorenone, characterized by the presence of amino, bromo, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-bromo-7-nitro-fluoren-9-one typically involves multi-step organic reactions. One common method starts with the bromination of fluorenone to introduce the bromo group. This is followed by nitration to add the nitro group. Finally, the amino group is introduced through a substitution reaction. The reaction conditions often involve the use of strong acids and bases, as well as specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of 2-amino-3-bromo-7-nitro-fluoren-9-one may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-bromo-7-nitro-fluoren-9-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromo group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-amino-3-bromo-7-amino-fluoren-9-one, while substitution of the bromo group can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-3-bromo-7-nitro-fluoren-9-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-3-bromo-7-nitro-fluoren-9-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino and bromo groups can also participate in binding interactions with proteins and enzymes, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-bromo-9-fluorenone
  • 2-amino-3-chloro-7-nitro-fluoren-9-one
  • 2-amino-7-bromo-9-fluorenone

Uniqueness

2-amino-3-bromo-7-nitro-fluoren-9-one is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique set of properties that make it valuable for specific applications in research and industry.

Properties

CAS No.

91821-77-1

Molecular Formula

C13H7BrN2O3

Molecular Weight

319.11 g/mol

IUPAC Name

2-amino-3-bromo-7-nitrofluoren-9-one

InChI

InChI=1S/C13H7BrN2O3/c14-11-4-8-7-2-1-6(16(18)19)3-9(7)13(17)10(8)5-12(11)15/h1-5H,15H2

InChI Key

UEXJMEVCJGZXLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=CC(=C(C=C23)Br)N

Origin of Product

United States

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